Methyl 3,5-dichloro-4-methylbenzoate

Agrochemical intermediate synthesis Zoxamide precursor Catalytic acylation

Methyl 3,5-dichloro-4-methylbenzoate (CAS 203573-09-5; synonym: 3,5-dichloro-4-methylbenzoic acid methyl ester; DCMT) is a di-ortho-chlorinated para-methyl benzoate ester with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.07 g·mol⁻¹. The compound features a benzene ring substituted with chlorine atoms at positions 3 and 5, a methyl group at position 4, and a methyl ester at position This substitution pattern confers distinct electronic and steric properties—the electron-withdrawing chlorine substituents activate the ester toward nucleophilic acyl substitution while the 4-methyl group provides a handle for regioselective benzylic functionalization.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 203573-09-5
Cat. No. B3114706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dichloro-4-methylbenzoate
CAS203573-09-5
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)C(=O)OC)Cl
InChIInChI=1S/C9H8Cl2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
InChIKeyWWZXFVCHCWYKJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-Dichloro-4-methylbenzoate (CAS 203573-09-5): Procurement-Ready Benzoate Ester Intermediate for Agrochemical and Pharmaceutical Synthesis


Methyl 3,5-dichloro-4-methylbenzoate (CAS 203573-09-5; synonym: 3,5-dichloro-4-methylbenzoic acid methyl ester; DCMT) is a di-ortho-chlorinated para-methyl benzoate ester with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.07 g·mol⁻¹ . The compound features a benzene ring substituted with chlorine atoms at positions 3 and 5, a methyl group at position 4, and a methyl ester at position 1. This substitution pattern confers distinct electronic and steric properties—the electron-withdrawing chlorine substituents activate the ester toward nucleophilic acyl substitution while the 4-methyl group provides a handle for regioselective benzylic functionalization . It is primarily employed as a key intermediate in the synthesis of 3,5-dichloro-4-methylbenzoyl chloride (DCTOC), which is the critical acylating agent in the manufacture of the commercial fungicide zoxamide [1]. The compound is commercially supplied as a solid with purity specifications typically ≥95–97% and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC .

Why In-Class Methyl Benzoate Esters Cannot Substitute Methyl 3,5-Dichloro-4-methylbenzoate in Downstream Synthesis


Generic substitution of methyl 3,5-dichloro-4-methylbenzoate with structurally related benzoate esters—such as methyl 4-methylbenzoate (M4MB), methyl 3,5-dichlorobenzoate, or the free acid 3,5-dichloro-4-methylbenzoic acid—introduces quantifiable liabilities in regioselectivity, reactivity, and process yield. The 3,5-dichloro substitution pattern is not merely a lipophilicity modulator; it is the defining electronic feature that enables high-conversion transformation to the corresponding benzoyl chloride (DCTOC) using ammonium molybdate catalysts at conversions reaching 96–100%, compared to only 85% with alternative catalysts that fail to drive the reaction to completion without additional reagent charges [1]. Absence of the 4-methyl group eliminates the benzylic bromination pathway that furnishes methyl 4-(bromomethyl)-3,5-dichlorobenzoate—a versatile pharmaceutical intermediate—in quantitative yield [2]. Conversely, use of the free carboxylic acid instead of the methyl ester requires separate activation steps (e.g., thionyl chloride treatment) that add unit operations and reduce overall process efficiency. The specific combination of two ortho-chlorine atoms, a para-methyl group, and a methyl ester is therefore functionally non-interchangeable; substitution with an analog lacking any one of these features alters the critical reaction pathway, compromises conversion, or necessitates re-optimization of downstream chemistry [3].

Quantitative Differentiation of Methyl 3,5-Dichloro-4-methylbenzoate Against Closest Structural Analogs


Catalyst-Dependent Conversion to 3,5-Dichloro-4-methylbenzoyl Chloride: Ammonium Molybdate vs. Molybdenum Trioxide

In the conversion of methyl 3,5-dichloro-4-methylbenzoate (DCMT) to 3,5-dichloro-4-methylbenzoyl chloride (DCTOC)—the key acylating agent for zoxamide manufacture—the choice of molybdenum-based catalyst produces starkly divergent outcomes. Using 0.5 mole% ammonium septamolybdate (ASM) at 162 °C, DCMT achieves 100% GC conversion to DCTOC within 10 hours with a self-sustaining reaction profile. Ammonium dimolybdate (ADM) delivers 96% conversion under identical conditions. In contrast, molybdenum trioxide (MoO₃)—the catalyst used in prior art for analogous toluoyl chloride syntheses—achieves only 85% conversion after 10.5 hours, stalls at 55% conversion after 4.5 hours, and requires a second catalyst charge to progress, leaving 8 wt% unreacted DCMT in the final mixture [1]. This 11–15 percentage-point conversion gap and the elimination of a mid-reaction catalyst replenishment step represent a process-defining advantage for procurement of DCMT destined for ASM- or ADM-catalyzed DCTOC production.

Agrochemical intermediate synthesis Zoxamide precursor Catalytic acylation Process chemistry

Regioselective Benzylic Bromination: Methyl 3,5-Dichloro-4-methylbenzoate vs. Methyl 3,5-Dichlorobenzoate

Methyl 3,5-dichloro-4-methylbenzoate undergoes N-bromosuccinimide (NBS)-mediated benzylic bromination at the 4-methyl position in CCl₄ with benzoyl peroxide initiator to yield methyl 4-(bromomethyl)-3,5-dichlorobenzoate in 100% yield after 16 hours [1]. This transformation converts the methyl group into a reactive bromomethyl handle suitable for nucleophilic displacement, enabling entry into EP1 receptor antagonist scaffolds (WO2013149997A1) and BCR-ABL tyrosine kinase inhibitor programs (US20080293940A1). The structural analog methyl 3,5-dichlorobenzoate (CAS 2905-67-1), which lacks the 4-methyl substituent, cannot undergo this transformation and requires alternative, often lower-yielding routes to introduce equivalent functionality. The quantitative yield and exclusive regioselectivity (no competing ring bromination reported under these conditions) are critical for pharmaceutical intermediate procurement where the bromomethyl derivative is the target building block.

Pharmaceutical intermediate synthesis Benzylic functionalization EP1 receptor antagonists BCR-ABL inhibitors

Physicochemical Property Differentiation: Methyl 3,5-Dichloro-4-methylbenzoate vs. Methyl 4-Methylbenzoate (M4MB)

Introduction of two chlorine atoms at positions 3 and 5 of the aromatic ring fundamentally alters the physicochemical profile of the methyl benzoate scaffold. Methyl 3,5-dichloro-4-methylbenzoate exhibits a predicted boiling point of 293.9 ± 35.0 °C, a density of 1.307 ± 0.06 g·cm⁻³, a computed logP (consensus) of 3.19, and an estimated water solubility of 0.062 mg·mL⁻¹ (logS = −3.55, classified as 'poorly soluble') . In contrast, the non-chlorinated precursor methyl 4-methylbenzoate (CAS 99-75-2) has an experimentally determined boiling point of 220–223 °C, density of 1.06 g·cm⁻³, and significantly lower lipophilicity . The ~70 °C elevation in boiling point and ~23% increase in density directly impact distillation-based purification design, while the logP difference of approximately 1.2 log units alters partitioning behavior in extractive workup and chromatographic separation. These differences are not incremental; they represent a distinct compound class for the purposes of solvent selection, containment engineering, and downstream processing specification.

Process chemistry Purification design Solvent selection Physical property profiling

Reactivity Profile Differentiation: Methyl Ester vs. Free Carboxylic Acid Form in Downstream Acylation

Methyl 3,5-dichloro-4-methylbenzoate serves as a direct precursor to 3,5-dichloro-4-methylbenzoyl chloride (DCTOC) via reaction with α,α,α-trichloromethylbenzene (e.g., benzotrichloride) in a single-step, solvent-free process delivering 96–100% conversion with ammonium molybdate catalysts [1]. The free acid analog, 3,5-dichloro-4-methylbenzoic acid (CAS 39652-34-1, pKa 3.63 ± 0.10 predicted), cannot directly enter this transformation and instead requires prior activation with thionyl chloride, oxalyl chloride, or phosphorus pentachloride to generate the acyl chloride—adding a separate unit operation, consuming stoichiometric chlorinating reagent, and generating SO₂/HCl off-gas that requires scrubbing infrastructure . Published preparative routes to the free acid from p-methylbenzoic acid proceed via esterification–chlorination–hydrolysis with reported yields of 50–81% [2], meaning that procurement of the acid form still traces through the methyl ester in many synthetic sequences. The ester's lower polarity (logP ~3.2 vs. logD₇.₄ ~0.17 for the acid) also facilitates organic-phase handling and anhydrous reaction conditions preferred for moisture-sensitive acyl chloride chemistry.

Synthetic efficiency Acyl chloride preparation Amide coupling Process atom economy

Commercial Purity Specification and Batch-Level Analytical Documentation

Methyl 3,5-dichloro-4-methylbenzoate is commercially available from multiple specialty chemical suppliers with defined purity specifications ranging from ≥95% (Bidepharm, MuseChem, CymitQuimica) to ≥97% (ChemScene, Fluorochem) . Critically, suppliers such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analysis reports, enabling direct verification of identity and purity against procurement specifications without requiring in-house re-characterization . The compound is cataloged under MDL number MFCD11557537 and has a defined InChIKey (WWZXFVCHCWYKJD-UHFFFAOYSA-N), ensuring unambiguous chemical registration across inventory systems . By comparison, the over-chlorinated analog methyl 2,3,5-trichloro-4-methylbenzoate (CAS 203573-15-3), which can arise as a byproduct in non-selective chlorination of M4MB, has fewer commercial sources and less standardized analytical documentation, introducing procurement risk for programs requiring tightly specified intermediates.

Quality assurance Procurement specification Analytical characterization Supply chain reliability

High-Value Application Scenarios for Methyl 3,5-Dichloro-4-methylbenzoate Based on Quantitative Differentiation Evidence


Kilogram-Scale Production of 3,5-Dichloro-4-methylbenzoyl Chloride (DCTOC) for Zoxamide API Manufacture

For agrochemical manufacturers producing the fungicide zoxamide, methyl 3,5-dichloro-4-methylbenzoate is the preferred DCTOC precursor when implementing ammonium septamolybdate (ASM)- or ammonium dimolybdate (ADM)-catalyzed processes. The patent-demonstrated 96–100% single-pass conversion with these catalysts, compared to 85% with MoO₃ and the associated mid-reaction catalyst replenishment, translates directly to reduced cycle time, lower catalyst cost per batch, and elimination of unreacted starting material from the product stream that would otherwise require fractional distillation separation [1]. The solvent-free reaction conditions further simplify scale-up engineering. Procurement specifications should stipulate ≥95% purity with GC analysis to ensure the DCMT feedstock does not introduce chlorination byproducts (e.g., the trichloro analog) that would carry through to DCTOC and ultimately compromise zoxamide purity.

Synthesis of Methyl 4-(Bromomethyl)-3,5-dichlorobenzoate as a Key Pharmaceutical Building Block

Medicinal chemistry groups pursuing EP1 receptor antagonists or BCR-ABL kinase inhibitor scaffolds that incorporate the 4-(bromomethyl)-3,5-dichlorobenzoyl substructure should prioritize methyl 3,5-dichloro-4-methylbenzoate as the starting material. The NBS-mediated benzylic bromination proceeds with 100% reported yield and exclusive regioselectivity for the 4-methyl position, providing a single-step entry to the bromomethyl intermediate without protecting group chemistry or competing ring halogenation [2]. The alternative approach—starting from methyl 3,5-dichlorobenzoate—requires a multi-step sequence (e.g., formylation, reduction, bromination) with cumulative yield losses. Procurement of the 4-methyl compound therefore reduces synthetic step count by at least two transformations for this specific building block.

Structure-Activity Relationship (SAR) Exploration of 3,5-Dichloro-4-methylphenyl-Containing Pharmacophores

In drug discovery programs where the 3,5-dichloro-4-methylphenyl motif is a privileged pharmacophoric element (as seen in zoxamide and certain kinase inhibitor scaffolds), methyl 3,5-dichloro-4-methylbenzoate offers a versatile late-stage diversification point. The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the benzyl alcohol, or converted to the acyl chloride for Friedel-Crafts acylation—all from a single commercially available intermediate with batch-verified purity . Its computed drug-relevant properties (TPSA 26.3 Ų, consensus logP 3.19, 0 H-bond donors) position it as a fragment-like starting point compliant with lead-likeness criteria, while the 4-methyl group provides a metabolic soft spot (benzylic oxidation potential) that can be exploited or blocked depending on the optimization strategy .

Process Development and Impurity Profiling for Chlorinated Benzoate Ester Manufacturing

For process chemists developing or optimizing the chlorination of methyl 4-methylbenzoate to the 3,5-dichloro stage, authentic methyl 3,5-dichloro-4-methylbenzoate serves as the primary reference standard for HPLC/GC method development and impurity fate-and-purge studies. The distinct retention time, boiling point (predicted 293.9 °C), and MS fragmentation pattern relative to under-chlorinated (methyl 3-chloro-4-methylbenzoate), over-chlorinated (methyl 2,3,5-trichloro-4-methylbenzoate, CAS 203573-15-3), and regioisomeric byproducts make it an essential analytical benchmark [1]. Procurement of the pure compound (≥97% recommended for reference standard use) with full analytical characterization (NMR, HPLC, GC, MS) ensures accurate quantification of process impurities against a certified reference, supporting regulatory filing requirements for intermediate specifications.

Quote Request

Request a Quote for Methyl 3,5-dichloro-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.